

An In-depth Technical Guide to the Physical Properties of 2,5-Dimethylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dimethylaniline

Cat. No.: B045416

[Get Quote](#)

This guide provides a comprehensive overview of the key physical properties of **2,5-Dimethylaniline**, specifically its boiling and melting points. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in a structured format, detailing experimental methodologies, and illustrating phase transitions.

Physical Properties of 2,5-Dimethylaniline

2,5-Dimethylaniline, also known as 2,5-xylidine, is an organic compound with the chemical formula $(\text{CH}_3)_2\text{C}_6\text{H}_3\text{NH}_2$. It is a primary arylamine where the amine group is attached to a benzene ring substituted with two methyl groups at positions 2 and 5. The physical state of **2,5-Dimethylaniline** is typically a yellow to reddish-brown liquid or solid, depending on the ambient temperature.^[1]

The boiling and melting points are critical physical constants that define the conditions under which **2,5-Dimethylaniline** undergoes phase transitions. These properties are essential for its purification, handling, and application in various chemical syntheses. The experimentally determined values from various sources are summarized in the table below.

Physical Property	Value (°C)	Value (°F)	Pressure (mmHg)	Source(s)
Boiling Point	214	417.2	760	[1]
218	424.4	760	[1] [2] [3] [4] [5] [6]	
104	219.2	15	[7]	
Melting Point	11	51.8	-	[7]
11.5	52.7	-	[2] [4] [5] [6]	
15.5	59.9	-	[1]	

Note: The minor variations in reported values can be attributed to differences in experimental conditions and the purity of the sample.

Experimental Protocols

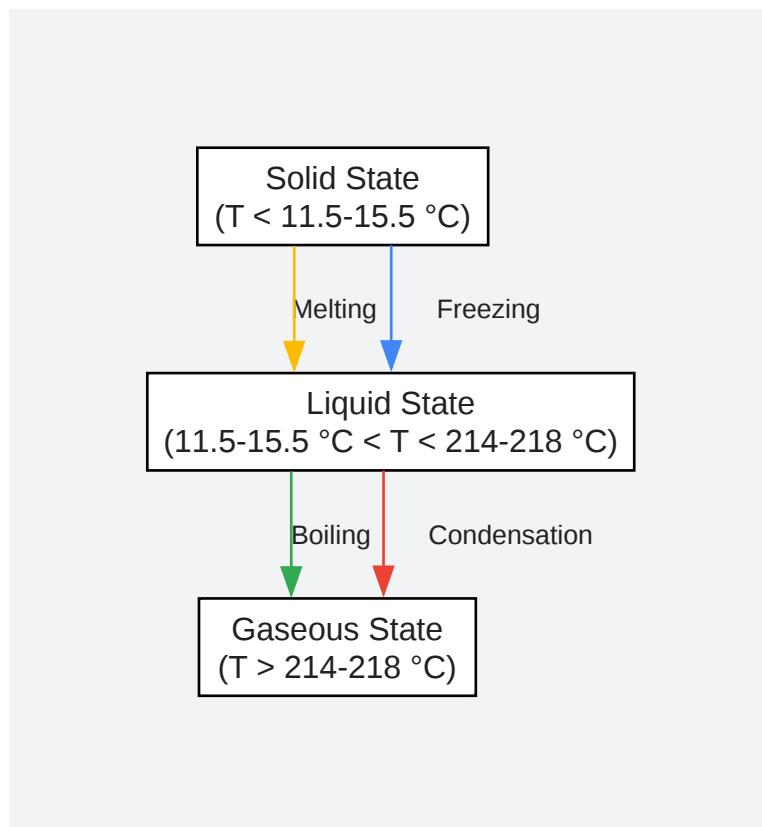
The determination of boiling and melting points is a fundamental procedure in chemical analysis for the characterization and purity assessment of a compound.

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this transition occurs over a very narrow temperature range.

Methodology (Capillary Method):

- **Sample Preparation:** A small amount of finely powdered, dry **2,5-Dimethylaniline** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor. The capillary is positioned adjacent to the thermometer bulb to ensure accurate temperature measurement of the sample.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

- Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range is reported as the melting point.


Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The normal boiling point is measured at an atmospheric pressure of 760 mmHg.

Methodology (Distillation Method):

- Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask containing the **2,5-Dimethylaniline** sample and a few boiling chips to ensure smooth boiling. A condenser is attached to the flask, and a thermometer is placed in the neck of the flask with the top of the bulb level with the side arm leading to the condenser.
- Heating: The distillation flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.
- Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature, at which the liquid and vapor are in equilibrium, is the boiling point of the substance at the prevailing atmospheric pressure.
- Pressure Correction: If the atmospheric pressure is not 760 mmHg, a pressure correction can be applied using a nomograph or the Clausius-Clapeyron equation to determine the normal boiling point.

Phase Transition Diagram

The following diagram illustrates the relationship between the physical state of **2,5-Dimethylaniline** and temperature.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Dimethylaniline CAS#: 95-78-3 [m.chemicalbook.com]
- 3. 2,5-Xylidine - Wikipedia [en.wikipedia.org]
- 4. 2,5-二甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. 2,5-二甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2,5-Dimethylaniline | 95-78-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 2,5-Dimethylaniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b045416#physical-properties-of-2-5-dimethylaniline-boiling-point-melting-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com